(2R)-2-Amino-4-chloropent-4-enoic acid
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Overview
Description
(2R)-2-Amino-4-chloropent-4-enoic acid is a chemical compound with the molecular formula C5H8ClNO2 It is an amino acid derivative that contains a chlorine atom and an unsaturated carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-chloropent-4-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of aspartic acid with thionyl chloride to introduce the chlorine atom, followed by the formation of the double bond through dehydrohalogenation. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-chloropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated amino acids, and substituted amino acids with various functional groups replacing the chlorine atom.
Scientific Research Applications
(2R)-2-Amino-4-chloropent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-chloropent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the double bond allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-4-methoxypent-4-enoic acid: Similar structure but with a methoxy group instead of chlorine.
(2R)-2-Amino-4-bromopent-4-enoic acid: Contains a bromine atom instead of chlorine.
(2R)-2-Amino-4-fluoropent-4-enoic acid: Contains a fluorine atom instead of chlorine.
Uniqueness
(2R)-2-Amino-4-chloropent-4-enoic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogens or functional groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C5H8ClNO2 |
---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
(2R)-2-amino-4-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
WLZNZXQYFWOBGU-SCSAIBSYSA-N |
Isomeric SMILES |
C=C(C[C@H](C(=O)O)N)Cl |
Canonical SMILES |
C=C(CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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